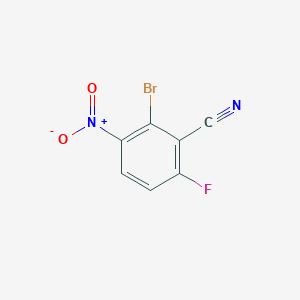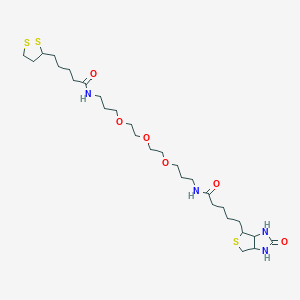
Biotin-PEG3-Lipoamide
説明
Biotin-PEG3-Lipoamide is a biochemical used for proteomics research . It has a molecular formula of C28H50N4O6S3 and a molecular weight of 634.92 .
Molecular Structure Analysis
The molecular structure of this compound consists of a biotin molecule linked to a lipoamide group via a polyethylene glycol (PEG) spacer . The PEG spacer enhances the water solubility of the biotinylated molecules .Chemical Reactions Analysis
This compound is used to modify proteins and other molecules, enabling them to bind to streptavidin, a protein that has high affinity for biotin . It can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC .Physical And Chemical Properties Analysis
This compound is a water-soluble compound due to the presence of the PEG spacer . It has a molecular weight of 634.92 .科学的研究の応用
Improved Imaging in Infection and Inflammation Models
Biotin-PEG liposomes, particularly when labeled with 99mTc, have shown potential in enhancing scintigraphic imaging of infections and inflammations. Studies demonstrate that biotinylated liposomes do not affect in vivo behavior and have shown promising results in improving imaging of infections, particularly in regions with high blood-pool activity (Laverman et al., 2000).
Targeting Applications in Cancer Research
Research indicates that liposomes containing biotin-PEG derivatives can be effectively used in targeting applications, such as in cancer research. These biotinylated liposomes have shown potential in delivering diagnostic or therapeutic agents precisely to tumor sites, leveraging the high-affinity interaction of biotin with streptavidin (Loughrey et al., 1993).
Universal Detection Probes for Biomarkers
Biotin-PEG-linked gold nanoparticle probes have been synthesized for the simultaneous detection of nucleic acids and proteins from a single sample. These probes have opened new avenues for high-sensitivity assays in studying and tracking biological pathways and diseases, especially in early-stage disease detection (Scott et al., 2017).
Advanced Chemo-Photodynamic Therapy
Biotin-PEGylated photosensitizer nanoparticles have been developed for chemo-photodynamic combination therapy, showing potential in targeting mitochondria and lysosomes in cancer treatment. These nanoparticles have demonstrated enhanced cytotoxicity and effectiveness in targeted combination therapy (Purushothaman et al., 2019).
Functional Studies and Bioconjugation
Functional studies of biotin-PEG conjugates have shown their capability in binding to avidin tetramers, leading to applications in biosensors and other biofunctional materials. These conjugates are especially significant in reducing nonspecific adsorption of biotinylated probes and markers (Kaiser et al., 1997).
Development of Stimuli-Sensitive Pharmaceutical Nanocarriers
Research on targeted long-circulating PEGylated liposomes and micelles, modified with biotin, has led to the development of multifunctional, stimuli-sensitive pharmaceutical nanocarriers. These carriers are designed to respond to local stimuli like decreased pH values in tumors or infarcts (Sawant et al., 2006).
作用機序
Target of Action
Biotin-PEG3-Lipoamide, also known as alpha-Lipoamide-omega-biotinyl tri(ethylene glycol), is primarily used to introduce biotin into proteins, antibodies, or other biomolecules . It reacts with the thiol groups in these biomolecules to form a thioether bond, enabling specific labeling and functionalization .
Mode of Action
The compound interacts with its targets through a lipoamide group, which forms dative bonds with gold, silver, and other metals . The biotin moiety of the compound can bind to proteins such as avidin or streptavidin, which have a high affinity for biotin . This interaction facilitates the attachment of the compound to its targets, leading to changes in their properties or functions .
Biochemical Pathways
Biotin, a component of this compound, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
this compound is a water-soluble PEGylation reagent . The water-soluble dPEG® linker improves the hydrophilicity of the biotin label, which is poorly soluble in water, reducing aggregation, precipitation, and non-specific interactions due to hydrophobicity . This property likely impacts the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biomolecules it targets. For instance, when introduced into proteins or antibodies, it can enable specific labeling and functionalization, potentially altering the properties or functions of these biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s water solubility may enhance its stability and efficacy in aqueous environments . Additionally, the compound’s interaction with its targets can be influenced by the presence of thiol groups in the target biomolecules
将来の方向性
特性
IUPAC Name |
5-(dithiolan-3-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUJKFCBMVRCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



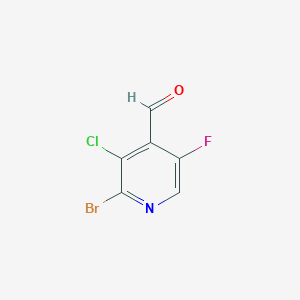
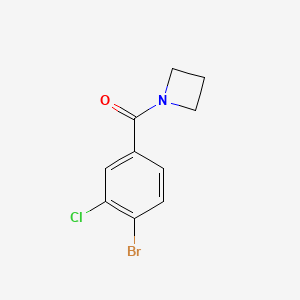

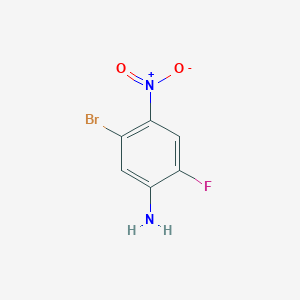

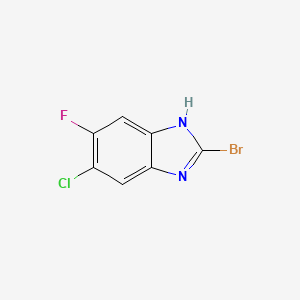
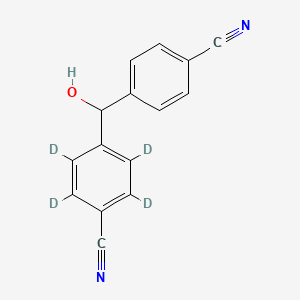
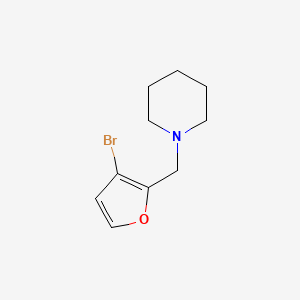

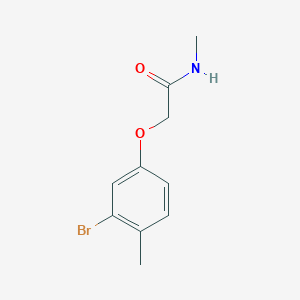

![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)
